YW3-56 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

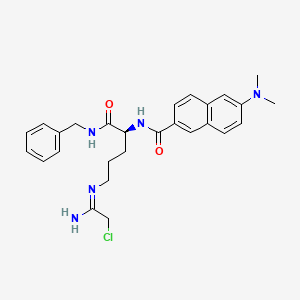

C27H32ClN5O2 |

|---|---|

Molecular Weight |

494.0 g/mol |

IUPAC Name |

N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide |

InChI |

InChI=1S/C27H32ClN5O2/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34)/t24-/m0/s1 |

InChI Key |

LJJCYRVBDASIDX-DEOSSOPVSA-N |

Isomeric SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3 |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

YW3-56 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

Introduction

YW3-56 hydrochloride is a novel, potent, and irreversible pan-inhibitor of peptidylarginine deiminases (PADs), with a particularly strong inhibitory effect on PAD4.[1][2] Developed as a more effective derivative of the first-generation PAD inhibitor Cl-amidine, YW3-56 demonstrates significantly enhanced cytotoxicity against various cancer cell lines, showing over a 60-fold increase in cancer growth inhibition compared to its predecessor.[3] PAD enzymes, especially PAD4, are frequently overexpressed in a wide range of human cancers and play a critical role in tumorigenesis through epigenetic regulation, primarily by catalyzing histone citrullination, which leads to the silencing of tumor suppressor genes.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which YW3-56 exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Core Mechanism of Action: Inhibition of PAD4

The primary mechanism of YW3-56 is the irreversible inhibition of PAD enzymes. Its chemical structure features a chloroacetamidine "warhead" that covalently binds to a critical cysteine residue within the active site of PAD enzymes, leading to their inactivation.[5] By inhibiting PAD4, YW3-56 prevents the conversion of arginine residues to citrulline on histone tails (e.g., histone H3) and other proteins.[2][6] This inhibition of histone citrullination is a critical upstream event that triggers the reactivation of silenced tumor suppressor genes, initiating a cascade of downstream anticancer effects.[1][3]

Key Signaling Pathways Modulated by YW3-56

YW3-56 exerts its anticancer activity by modulating several critical signaling pathways, often converging on the inhibition of the mTORC1 complex.

The p53-SESN2-mTORC1 Axis

In cancer cells with functional p53, YW3-56's inhibition of PAD4 leads to the activation of the tumor suppressor p53.[1][3] PAD4 typically acts as a corepressor of p53.[3][4] Its inhibition allows p53 to upregulate the expression of its target genes. A key target gene activated by this process is SESN2 (Sestrin 2).[2][3]

Sestrin 2 is an upstream inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[3] SESN2 forms a complex with TSC1/2, which in turn inhibits mTORC1 activity.[3] The inhibition of mTORC1 leads to a decrease in the phosphorylation of its primary substrates, p70S6 kinase (p70S6K) and 4E-BP1, which are crucial for protein synthesis and cell growth.[3][4] This disruption of mTORC1 signaling perturbs cellular autophagy and ultimately inhibits cancer cell proliferation.[3]

The ATF4-Mediated Endoplasmic Reticulum (ER) Stress Response

In cancer cells lacking functional p53, such as the triple-negative breast cancer cell line MDA-MB-231, YW3-56 can induce cell death through a p53-independent mechanism.[7] Treatment with YW3-56 triggers an endoplasmic reticulum (ER) stress response, characterized by the activation of the Activating Transcription Factor 4 (ATF4) gene network.[7]

ATF4 is a key transcription factor in the integrated stress response. Upon activation by YW3-56, ATF4 directly promotes the expression of genes that regulate the mTORC1 pathway, including SESN2 and DDIT4.[7] The induction of these mTORC1 inhibitors leads to the same downstream effects of reduced protein synthesis and perturbed autophagy, culminating in cancer cell death.[7]

AKT-Mediated Metabolic Reprogramming

In the context of acute promyelocytic leukemia (APL), YW3-56 has been shown to induce a metabolic shift away from aerobic glycolysis (the Warburg effect).[6] This is achieved by reducing the expression and phosphorylation of AKT, a key kinase in cell survival and metabolic pathways.[6] The downregulation of AKT impairs the expression and membrane localization of the glucose transporter GLUT1, leading to decreased glucose uptake. This metabolic reprogramming reverses the Warburg effect and promotes the differentiation of leukemia cells.[6]

Cellular and Physiological Effects

The modulation of the signaling pathways described above results in several key anticancer outcomes.

-

Inhibition of Cancer Cell Growth: YW3-56 effectively inhibits the growth and proliferation of a wide range of cancer cells in a concentration-dependent manner.[8] It has demonstrated potent activity in osteosarcoma, sarcoma, lung cancer, and leukemia cell lines.[3][8]

-

Induction of Cell Cycle Arrest: In A549 and 95D lung cancer cells, treatment with YW3-56 leads to a significant increase in the proportion of cells in the G1/G0 phase and a corresponding decrease in the S phase, indicating cell cycle arrest.[9]

-

Induction of Apoptosis: YW3-56 is a potent inducer of apoptosis.[5] Flow cytometry analysis shows a dose-dependent increase in both early and late apoptotic cell populations in lung cancer and leukemia cells.[8] This process is mediated by the activation of the caspase-3/PARP pathway.[6]

-

Perturbation of Autophagy: By inhibiting the mTORC1 signaling axis, YW3-56 disrupts the normal flux of macroautophagy, contributing to its cytotoxic effects.[3][4]

Quantitative Data Summary

The efficacy of YW3-56 has been quantified in various in vitro and in vivo models.

Table 1: IC50 Values of YW3-56 in PAD Inhibition and Cancer Cell Lines

| Target | Model System | IC50 Value | Reference |

|---|---|---|---|

| PAD4 Enzymatic Activity | In vitro assay | 1–5 µM | [1][2] |

| Cell Growth Inhibition | U2OS (Human Osteosarcoma) | ~2.5 µM | [1] |

| Cell Growth Inhibition | S-180 (Mouse Sarcoma) | ~10–15 µM |[3] |

Table 2: Effect of YW3-56 on Cell Cycle Distribution in A549 Lung Cancer Cells

| YW3-56 Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | Reference |

|---|---|---|---|

| Control (0 µM) | ~55% | ~30% | [9] |

| 10 µM | ~65% | ~20% | [9] |

| 20 µM | ~75% | ~15% | [9] |

(Note: Values are approximated from graphical data for illustrative purposes)

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of YW3-56.

Cell Viability (MTT) Assay

-

Objective: To determine the concentration-dependent cytotoxic effect of YW3-56.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, U2OS) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of YW3-56 (e.g., 0, 2.5, 5, 10, 20, 40 µM). A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 48 hours).[8]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

YW3-56 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW3-56 hydrochloride is a potent, second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor. It belongs to a class of compounds developed from a Cl-amidine scaffold and demonstrates significantly enhanced cytotoxicity against cancer cell lines compared to its predecessors. YW3-56 functions by covalently modifying a critical cysteine residue in the active site of PAD enzymes. This inhibition has profound effects on cellular processes, including the regulation of gene expression, autophagy, and the induction of apoptosis, making it a compound of significant interest for cancer research and therapeutic development.

Chemical Structure and Properties

Chemical Formula: C₂₄H₂₈ClN₅O₂ (for the free base)

Quantitative Data Summary

The following table summarizes the key in-vitro and cellular activity data for YW3-56.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ (Enzyme Inhibition) | PAD2 | ~0.5-1 µM | [1] |

| PAD4 | ~1-5 µM | [1][2] | |

| IC₅₀ (Cell Growth Inhibition) | U2OS (Osteosarcoma) | ~2.5 µM | [2] |

| S-180 (Sarcoma) | ~10-15 µM | [1] | |

| EC₅₀ (Cytotoxicity) | U2OS (Osteosarcoma) | >60-fold more potent than Cl-amidine | [1] |

Mechanism of Action and Signaling Pathways

YW3-56 exerts its anticancer effects through the inhibition of PAD enzymes, leading to the modulation of key cellular signaling pathways. A primary mechanism involves the activation of the p53 tumor suppressor pathway.

By inhibiting PAD4, YW3-56 prevents the citrullination of histones, a post-translational modification that can repress the expression of certain genes. This leads to the increased expression of p53 target genes, including SESN2 (Sestrin 2).[1][3] Sestrin 2 is a crucial negative regulator of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway.[3] The upregulation of Sestrin 2 leads to the inhibition of mTORC1 activity, which in turn affects downstream processes such as protein synthesis and autophagy.[1][3]

The inhibition of mTORC1 by the YW3-56-induced p53-SESN2 axis disrupts the normal autophagic flux within cancer cells, ultimately leading to apoptosis and the inhibition of cell proliferation.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of YW3-56.

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins (e.g., p53, SESN2, phosphorylated p70S6K) in cells treated with YW3-56.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U2OS) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Microarray Analysis

Objective: To analyze the global gene expression changes in cancer cells following treatment with YW3-56.

Methodology:

-

RNA Extraction: Treat cells with YW3-56 or a vehicle control. Isolate total RNA using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer and an Agilent Bioanalyzer.

-

cRNA Synthesis and Labeling: Synthesize biotin-labeled complementary RNA (cRNA) from the total RNA using an in vitro transcription (IVT) labeling kit.

-

Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix) overnight in a hybridization oven.

-

Washing and Staining: Wash the microarray chip to remove non-specifically bound cRNA and stain with a streptavidin-phycoerythrin conjugate.

-

Scanning: Scan the microarray chip using a high-resolution scanner to detect the fluorescence signals.

-

Data Analysis: Analyze the scanned images to quantify the gene expression levels. Perform statistical analysis to identify differentially expressed genes between the YW3-56-treated and control groups. Gene Ontology (GO) and pathway analysis can be used to identify the biological processes and signaling pathways affected by YW3-56.

Transmission Electron Microscopy (TEM)

Objective: To visualize the ultrastructural changes, particularly the formation of autophagic vesicles, in cells treated with YW3-56.

Methodology:

-

Sample Preparation: Treat cells with YW3-56 or a vehicle control.

-

Fixation: Fix the cells with a solution of glutaraldehyde and paraformaldehyde in a cacodylate buffer.

-

Post-fixation: Post-fix the cells with osmium tetroxide.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Embedding: Infiltrate and embed the samples in a suitable resin.

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope and capture images of the cellular ultrastructure.

-

Analysis: Analyze the images to identify and characterize morphological changes, such as the accumulation of autophagosomes and autolysosomes.

Conclusion

This compound is a promising PAD inhibitor with potent anticancer activity. Its mechanism of action, centered on the activation of the p53-SESN2 axis and subsequent inhibition of mTORC1 signaling, provides a clear rationale for its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of YW3-56 and to explore its utility in various cancer models. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications.

References

- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Synthesis of YW3-56 Hydrochloride: A Pan-PAD Inhibitor with Anti-Cancer Activity

A Technical Whitepaper for Drug Development Professionals

Abstract

YW3-56 hydrochloride is a novel, potent, second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor with significant anti-cancer properties. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of YW3-56. It details its inhibitory effects on PAD enzymes, particularly PAD4, and its impact on cancer cell proliferation through the modulation of the p53-SESN2-mTORC1 signaling pathway, leading to the induction of autophagy. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Introduction

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational conversion of arginine residues to citrulline. This modification, known as citrullination or deimination, can alter the structure and function of proteins. The PAD family in humans consists of five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6). PAD4, in particular, is overexpressed in a variety of cancers and plays a crucial role in epigenetic regulation through histone citrullination, as well as in the formation of neutrophil extracellular traps (NETs), which are implicated in cancer progression and metastasis.[1][2] The development of PAD inhibitors, therefore, represents a promising therapeutic strategy for cancer treatment.

YW3-56 was developed as a more potent analog of the first-generation pan-PAD inhibitor, Cl-amidine.[1] It exhibits significantly enhanced cytotoxicity against cancer cells and demonstrates efficacy in preclinical mouse models of cancer with minimal adverse effects.[1]

Discovery and Synthesis

Discovery

YW3-56 was identified through a structure-activity relationship (SAR) study aimed at improving the potency and cell permeability of the parent compound, Cl-amidine. The design of YW3-56 is based on a chloroacetamidine warhead, which irreversibly binds to a cysteine residue in the active site of PAD enzymes.[1][3] Modifications to the scaffold of Cl-amidine, including the addition of a Cα-amide-methylbenzene and an Nα-amide-dimethylnaphthylamine moiety, led to the development of YW3-56, a pan-PAD inhibitor with enhanced activity.[4]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been published in the available literature, the general synthetic route for this class of compounds, Nα-aroyl-N-amidinoglycinamides, has been described. The synthesis typically involves multi-step amide coupling reactions. Based on the structure of YW3-56 and general synthetic procedures for similar compounds, a plausible synthetic scheme can be proposed. The final step would likely involve the formation of the hydrochloride salt by treating the free base of YW3-56 with hydrochloric acid in a suitable solvent.

Quantitative Data

The inhibitory activity of YW3-56 against PAD enzymes and its cytotoxic effects on various cancer cell lines have been quantified, demonstrating its potency.

Table 1: Inhibitory Activity of YW3-56 against PAD Isozymes

| Enzyme | IC50 (nM) |

| Human PAD1 | 1,450 |

| Human PAD2 | 6,340 |

| Human PAD3 | 53,430 |

| Human PAD4 | 1,190 |

| Mouse PAD4 | 2,540 |

Data sourced from a colorimetric assay to measure PAD enzymatic activity.[5]

Table 2: Cytotoxicity of YW3-56 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U2OS | Osteosarcoma | ~2.5 |

| S-180 | Sarcoma | ~10-15 |

| NB4 | Acute Promyelocytic Leukemia | Not specified |

IC50 values for cell growth inhibition were determined by MTT assays.[1][4]

Mechanism of Action

YW3-56 exerts its anti-cancer effects primarily through the inhibition of PAD4, leading to the modulation of key signaling pathways involved in cell growth and survival.

Signaling Pathway

YW3-56-mediated inhibition of PAD4 leads to the activation of the tumor suppressor p53. Activated p53, in turn, induces the expression of its target gene, Sestrin2 (SESN2). SESN2 is an upstream inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1] By upregulating SESN2, YW3-56 inhibits mTORC1 activity, which subsequently leads to a decrease in the phosphorylation of its downstream targets, such as p70S6 kinase (p70S6K) and 4E-BP1.[1] The inhibition of the mTORC1 pathway perturbs macroautophagy, ultimately leading to cancer cell growth inhibition.[1]

Caption: Signaling pathway of YW3-56 leading to cancer cell growth inhibition.

Interaction with the JAK-STAT Pathway

Based on currently available scientific literature, there is no direct evidence to suggest an interaction between YW3-56 or PAD4 inhibition and the JAK-STAT signaling pathway. Further research is required to explore any potential crosstalk between these pathways.

Experimental Protocols

PAD4 Enzymatic Assay (Colorimetric)

This protocol is for determining the in vitro inhibitory activity of YW3-56 on PAD4.

-

Reagents and Materials:

-

Recombinant human PAD4 enzyme

-

N-α-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

-

This compound dissolved in DMSO

-

Colorimetric detection reagents for citrulline quantification

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of YW3-56 in DMSO and then further dilute in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Add 2 µL of the diluted YW3-56 or vehicle (DMSO in Assay Buffer) to the wells of a 96-well microplate.

-

Add 48 µL of recombinant human PAD4 (final concentration ~0.2 µM) in Assay Buffer to each well. Include a "No Enzyme Control".

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of a 20 mM BAEE solution in Assay Buffer to each well (final BAEE concentration of 10 mM).

-

Incubate the plate at 37°C for 10-15 minutes.

-

Stop the reaction and quantify the amount of citrulline produced using a standard colorimetric method.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of YW3-56 on cancer cells.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., U2OS)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of YW3-56 in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of YW3-56 or vehicle control (medium with DMSO).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation in the mTORC1 pathway following YW3-56 treatment.

-

Reagents and Materials:

-

Cancer cells treated with YW3-56

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-SESN2, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Lysis: Lyse the treated and control cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits PAD enzymes, leading to the suppression of cancer cell growth through the induction of autophagy via the p53-SESN2-mTORC1 signaling pathway. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel PAD inhibitor. While a detailed synthesis protocol for the hydrochloride salt is not publicly available, the general synthetic strategies for this class of compounds provide a foundation for its preparation. Future research should focus on elucidating the complete synthetic route and exploring potential interactions with other signaling pathways, such as the JAK-STAT pathway, to fully characterize the therapeutic potential of YW3-56.

References

- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

YW3-56 Hydrochloride: A Technical Guide to its Impact on Histone Citrullination and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride is a potent, small-molecule inhibitor of Peptidylarginine Deiminases (PADs), particularly PAD2 and PAD4. These enzymes catalyze the post-translational modification of arginine residues to citrulline on various proteins, including histones. The dysregulation of histone citrullination is implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders. This technical guide provides an in-depth analysis of this compound's effect on histone citrullination, its mechanism of action, and its downstream consequences on critical cellular signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades to serve as a comprehensive resource for researchers in the field.

Introduction to this compound and Histone Citrullination

Histone citrullination, a key epigenetic modification, is catalyzed by the family of Peptidylarginine Deiminases (PADs). This process involves the conversion of a positively charged arginine residue on histone tails to a neutral citrulline. This change in charge can lead to chromatin decondensation, altering gene expression and playing a role in cellular processes such as the formation of neutrophil extracellular traps (NETs).[1] PAD4 is the primary enzyme responsible for histone citrullination.

This compound has emerged as a significant tool for studying the biological roles of PAD enzymes and as a potential therapeutic agent. It functions as a PAD inhibitor, with notable activity against PAD2 and PAD4. By inhibiting these enzymes, YW3-56 effectively reduces the levels of histone citrullination, leading to a cascade of downstream cellular effects.

Quantitative Data: Inhibitory Profile of this compound

The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and cytotoxic effects of the compound.

Table 1: In Vitro Inhibitory Activity of this compound against PAD Enzymes

| PAD Isoform | Substrate | IC50 Value | Reference |

| Human PAD4 | Histone H3 | ~1-2 µM | |

| Human PAD2 | Histone H3 | ~0.5-1 µM | |

| Mouse PAD4 | - | 2.54 µM | [2] |

| Human PAD4 | - | 1.19 µM | [2] |

| PAD1 | - | 1.45 µM | [2] |

| PAD3 | - | 53.43 µM | [2] |

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| U2OS | Osteosarcoma | ~2.5 µM | [3][4] |

| S-180 | Sarcoma | ~10-15 µM |

Signaling Pathways Modulated by this compound

Inhibition of histone citrullination by this compound initiates a series of downstream signaling events, primarily impacting cancer cell proliferation and survival. Two key pathways have been identified: the p53-SESN2-mTORC1 axis and the PERK-eIF2α-ATF4 pathway.

The p53-SESN2-mTORC1 Signaling Pathway

YW3-56-mediated inhibition of PAD4 leads to the activation of the tumor suppressor protein p53.[3][4] Activated p53, in turn, transcriptionally upregulates Sestrin2 (SESN2), a stress-inducible protein. SESN2 then acts as a negative regulator of the mTORC1 signaling pathway, a central controller of cell growth and proliferation.[5] This inhibition is achieved through the interaction of SESN2 with the TSC1/TSC2 complex.[6]

The PERK-eIF2α-ATF4 Endoplasmic Reticulum Stress Pathway

YW3-56 has also been shown to induce endoplasmic reticulum (ER) stress, activating the PERK-eIF2α-ATF4 signaling pathway. This pathway is a cellular stress response that can lead to apoptosis under prolonged stress conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis of Histone H3 Citrullination

This protocol is designed to detect changes in histone H3 citrullination in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-citrullinated Histone H3 (CitH3) antibody (e.g., specific for citrullination at R2, R8, R17)

-

Anti-Histone H3 antibody (as a loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

-

Cell Lysis: Harvest cells and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CitH3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-Histone H3 antibody to confirm equal loading.

In Vitro PAD4 Activity Assay

This assay measures the enzymatic activity of PAD4 and its inhibition by this compound.

Materials:

-

Recombinant human PAD4 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 mM DTT)

-

Substrate (e.g., Histone H3 or a synthetic peptide)

-

This compound

-

Detection method (e.g., antibody-based detection of citrullination for histone substrates, or a colorimetric/fluorometric method for synthetic substrates)

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate the recombinant PAD4 enzyme with various concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Detection: Quantify the amount of citrullinated product using the chosen detection method. For histone substrates, this can be done via Western blot or ELISA.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of PAD enzymes and histone citrullination in health and disease. Its ability to potently inhibit PAD4 and subsequently modulate critical signaling pathways like the p53-SESN2-mTORC1 axis highlights its potential as a therapeutic candidate, particularly in oncology. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to explore the multifaceted effects of this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. p53 Strikes mTORC1 by Employing Sestrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p53-regulated Sestrin gene products inhibit mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sestrin2 inhibits mTORC1 through modulation of GATOR complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coordination of PAD4 and HDAC2 in the regulation of p53 target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Enzymatic Activity of YW3-56 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of YW3-56 hydrochloride, a potent small molecule inhibitor of Protein Arginine Deiminases (PADs). This document summarizes key quantitative data, details experimental protocols for assessing its enzymatic inhibition, and visualizes the associated signaling pathways and experimental workflows.

Core Focus: Inhibition of PAD Enzymes

This compound has been identified as a potent inhibitor of PAD enzymes, particularly PAD4 and PAD2.[1][2] These enzymes catalyze the post-translational modification of arginine residues to citrulline on target proteins, a process implicated in various diseases, including cancer. The inhibitory action of YW3-56 disrupts these pathological processes, making it a compound of significant interest for therapeutic development.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary enzyme targets and in cellular models. The following table summarizes the key IC50 values reported in the literature.

| Target/Cell Line | Assay Type | Substrate | Reported IC50 |

| PAD4 | In Vitro Enzymatic Assay | Histone H3 | 1-5 µM[2] |

| PAD2 | In Vitro Enzymatic Assay | Histone H3 | 0.5-1 µM[1] |

| U2OS Cells | Cytotoxicity Assay | - | ~2.5 µM[2] |

| S-180 Cells | Cytotoxicity Assay | - | ~10-15 µM |

Experimental Protocols

A detailed methodology for determining the in vitro enzymatic inhibition of PAD4 by this compound is outlined below. This protocol is based on established methods for assaying PAD enzyme activity.

In Vitro PAD4 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PAD4.

Materials:

-

Recombinant Human PAD4

-

This compound

-

N-α-benzoyl-L-arginine ethyl ester (BAEE) as the substrate

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution of the compound is then prepared in the Assay Buffer to achieve a range of desired concentrations.

-

Enzyme Preparation: Dilute the recombinant human PAD4 in the Assay Buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the 96-well microplate, add the diluted this compound solution or vehicle control (DMSO in Assay Buffer). b. Add the diluted PAD4 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the BAEE substrate to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.

-

Detection: The product of the enzymatic reaction (ammonia) can be detected using a colorimetric or fluorometric method. For instance, the amount of citrulline produced can be quantified.

-

Data Analysis: Measure the signal (e.g., absorbance or fluorescence) using a plate reader. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Enzymatic Assay

Caption: Workflow for the in vitro PAD4 enzymatic inhibition assay.

Signaling Pathway of this compound

YW3-56 exerts its anticancer effects by modulating a key signaling pathway. By inhibiting PAD4, it prevents the citrullination of histones, which in turn leads to the activation of p53 target genes.[2] One such target is SESN2, an upstream inhibitor of the mTORC1 signaling pathway.[3][4] The subsequent inhibition of mTORC1 perturbs autophagy and contributes to the suppression of cancer cell growth.[3]

Caption: Signaling pathway of this compound.

References

- 1. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on YW3-56 Hydrochloride and its Role in Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride, a potent and specific inhibitor of peptidylarginine deiminase 4 (PAD4), has emerged as a significant modulator of autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed protocols related to the action of YW3-56 in inducing autophagy. By inhibiting PAD4, YW3-56 triggers a signaling cascade involving p53 and Sestrin2 (SESN2), leading to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) and subsequent perturbation of the autophagic flux. This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies targeting autophagy in cancer and other diseases.

Introduction

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of human diseases, including cancer. This compound is a small molecule inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine to citrulline in proteins. Overexpression of PAD4 has been observed in numerous cancers, making it a promising therapeutic target. Recent studies have elucidated a novel anticancer mechanism of YW3-56 involving the induction of autophagy. This guide will delve into the core aspects of YW3-56's function in this context.

Mechanism of Action of YW3-56 in Autophagy Induction

YW3-56 induces autophagy through a multi-step signaling pathway that ultimately leads to the inhibition of mTORC1, a master regulator of cell growth and metabolism.

-

Inhibition of PAD4: YW3-56 acts as a potent inhibitor of PAD4.[1]

-

Activation of p53: Inhibition of PAD4, which can act as a corepressor of p53, leads to the activation of the tumor suppressor protein p53.[1]

-

Induction of Sestrin2 (SESN2): Activated p53, in turn, transcriptionally upregulates the expression of its target gene, SESN2.[1]

-

Inhibition of mTORC1: SESN2 is a key upstream inhibitor of the mTORC1 signaling pathway. By activating the TSC complex, SESN2 suppresses mTORC1 activity.[1]

-

Perturbation of Autophagic Flux: The inhibition of mTORC1 signaling by the YW3-56-p53-SESN2 axis leads to the induction of autophagy. However, studies have shown that YW3-56 perturbs the autophagic flux, leading to an accumulation of autophagosomes. This suggests a dual role where it both initiates autophagy and may impair the later stages of autophagosome-lysosome fusion and degradation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Cell Line | Reference |

| PAD4 | ~5 µM | - | [2] |

| U2OS cell growth | 2.5-5 µM | U2OS | [2] |

Table 2: Effect of YW3-56 on Protein Expression in U2OS Cells

| Protein | Treatment | Fold Change (vs. Control) | Reference |

| p-p70S6K (Thr389) | YW3-56 (8 µM, 8h) | Decreased | [1] |

| SESN2 | YW3-56 (8 µM, 8h) | Increased | [1] |

| LC3-II/LC3-I ratio | YW3-56 (8 µM, 12h) | Increased | [1] |

| p62/SQSTM1 | YW3-56 (8 µM, 12h) | Increased | [1] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human osteosarcoma (U2OS) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 2, 4, 8 µM) for treating the cells for the indicated time periods (e.g., 8, 12, 24 hours).

Western Blot Analysis

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Rabbit anti-LC3B (1:1000)

-

Mouse anti-p62/SQSTM1 (1:1000)

-

Rabbit anti-phospho-p70S6K (Thr389) (1:1000)

-

Rabbit anti-SESN2 (1:1000)

-

Rabbit anti-p53 (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system. Densitometric analysis can be performed using software like ImageJ.

Transmission Electron Microscopy (TEM)

-

Sample Preparation:

-

Culture U2OS cells on coverslips and treat with YW3-56 (e.g., 6 µM for 24 hours).

-

Fix the cells with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 1 hour at room temperature.

-

Post-fix with 1% osmium tetroxide in the same buffer for 1 hour.

-

Dehydrate the samples in a graded series of ethanol concentrations.

-

Embed the samples in epoxy resin.

-

-

Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope to observe the ultrastructure of autophagosomes and autolysosomes.

Microarray Analysis

-

RNA Extraction:

-

Treat U2OS cells with YW3-56 or vehicle control.

-

Extract total RNA using a suitable RNA isolation kit.

-

-

RNA Quality Control: Assess RNA integrity and purity using a bioanalyzer.

-

Microarray Hybridization:

-

Synthesize and label cRNA from the extracted total RNA.

-

Hybridize the labeled cRNA to a human genome microarray chip (e.g., Affymetrix).

-

-

Data Analysis:

-

Scan the microarray chips to obtain raw intensity data.

-

Normalize the data and perform statistical analysis to identify differentially expressed genes. A fold-change cutoff (e.g., >1.5) and a low false discovery rate (e.g., <0.05) are typically used to identify significantly regulated genes.

-

Visualizations

Signaling Pathway of YW3-56 Induced Autophagy

Caption: Signaling pathway of YW3-56 induced autophagy.

Experimental Workflow for Western Blot Analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Workflow for Transmission Electron Microscopy

Caption: Experimental workflow for Transmission Electron Microscopy.

Conclusion

This compound represents a promising pharmacological tool for the modulation of autophagy. Its well-defined mechanism of action, involving the inhibition of PAD4 and subsequent suppression of the mTORC1 pathway via a p53-SESN2 axis, provides a clear rationale for its use in autophagy research. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers to investigate the therapeutic potential of YW3-56 in cancer and other autophagy-related pathologies. Further studies are warranted to fully elucidate the dual role of YW3-56 in both initiating and perturbing the autophagic flux, which may have significant implications for its clinical application.

References

Unveiling the Cellular Targets of YW3-56 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW3-56 hydrochloride is a potent small molecule inhibitor with significant anticancer properties. This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Core Cellular Target: Peptidylarginine Deiminase 4 (PAD4)

The primary cellular target of this compound is Peptidylarginine Deiminase 4 (PAD4), an enzyme that catalyzes the conversion of arginine residues to citrulline on histone and non-histone proteins. This post-translational modification, known as citrullination or deimination, plays a crucial role in gene regulation. In numerous cancers, PAD4 is overexpressed and contributes to the silencing of tumor suppressor genes. YW3-56 acts as an irreversible inhibitor of PAD4 by covalently binding to a cysteine residue in the enzyme's active site.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against its enzymatic targets and its cytotoxic effects on various cancer cell lines.

| Enzymatic Inhibition | |

| Target Enzyme | IC₅₀ (µM) |

| PAD4 | 1-5[1] |

| PAD2 | 0.5-1 |

| Cellular Cytotoxicity | |

| Cell Line | IC₅₀ (µM) |

| U2OS (Osteosarcoma) | ~2.5[1] |

| S-180 (Sarcoma) | ~10-15[2] |

| NB4 (Acute Promyelocytic Leukemia) | Not explicitly stated, but effective at 2, 4, and 8 µM[3] |

| A549 (Lung Cancer) | Dose-dependent inhibition observed |

| 95D (Lung Cancer) | Dose-dependent inhibition observed |

Mechanism of Action and Signaling Pathways

Inhibition of PAD4 by this compound initiates a signaling cascade that ultimately leads to cancer cell death. The key steps in this pathway are:

-

Inhibition of Histone Citrullination: YW3-56 blocks PAD4-mediated citrullination of histones, a modification associated with transcriptional repression.

-

Activation of p53 Target Genes: The reduction in repressive histone marks leads to the activation of the tumor suppressor p53 and its downstream target genes. A key target activated by this pathway is Sestrin 2 (SESN2).

-

Inhibition of the mTORC1 Pathway: SESN2 is a negative regulator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2] By upregulating SESN2, YW3-56 effectively inhibits mTORC1 activity.

-

Perturbation of Autophagy and Induction of Apoptosis: Inhibition of the mTORC1 pathway disrupts cellular autophagy and, in concert with other p53-mediated effects, induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

PAD4 Enzymatic Inhibition Assay

This assay measures the ability of YW3-56 to inhibit the enzymatic activity of PAD4.

Materials:

-

Recombinant human PAD4 enzyme

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 50 mM NaCl, 2 mM DTT

-

Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)

-

Colorimetric detection reagents for ammonia

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted YW3-56 or vehicle control (DMSO).

-

Add recombinant PAD4 enzyme to each well and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the BAEE substrate.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction and measure the amount of ammonia produced using a colorimetric assay kit according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of YW3-56 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U2OS, S-180)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathway.

Materials:

-

Cell lysates from YW3-56-treated and untreated cells

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies against: PAD4, citrullinated Histone H3, p53, SESN2, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Treat cells with YW3-56 for the desired time (e.g., 8 hours).

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in mRNA expression of target genes like SESN2.

Materials:

-

RNA extracted from YW3-56-treated and untreated cells

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for SESN2 and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

-

Extract total RNA from cells using a commercial kit.

-

Synthesize cDNA from 1-2 µg of RNA.

-

Perform qPCR using the appropriate master mix and primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of YW3-56 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells (e.g., S-180 sarcoma cells)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer YW3-56 (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a promising anticancer agent that targets PAD4, leading to the activation of the p53-SESN2 axis and subsequent inhibition of the mTORC1 pathway. This multifaceted mechanism of action results in the induction of apoptosis and cell cycle arrest in cancer cells. The data and protocols presented in this guide provide a solid foundation for further investigation and development of YW3-56 and other PAD4 inhibitors as novel cancer therapeutics.

References

YW3-56 Hydrochloride: A Technical Overview of Preclinical Findings and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

YW3-56 hydrochloride is a novel, potent, small-molecule inhibitor of peptidylarginine deiminases (PADs), particularly PAD4. Overexpression of PAD4 is observed in a variety of human cancers, making it a compelling target for therapeutic intervention. YW3-56 was developed as part of a series of chloroacetamidine-based compounds with optimized hydrophobicity and potential for improved bioavailability.[1] This document provides a comprehensive overview of the currently available preclinical data on YW3-56, with a focus on its anticancer activity and mechanism of action.

Pharmacokinetics and Bioavailability

Currently, there is no publicly available data on the pharmacokinetics (including Cmax, Tmax, AUC, and half-life) or the absolute bioavailability of this compound following oral or other routes of administration. While the compound was designed to have optimized bioavailability, quantitative in vivo data to support this has not been published.[1] Challenges in the development of PAD inhibitors have included low bioavailability and rapid metabolic degradation.

In Vivo Antitumor Efficacy

YW3-56 has demonstrated significant antitumor activity in a mouse xenograft model of sarcoma.

Experimental Protocol: Mouse Sarcoma S-180 Xenograft Model

-

Animal Model: Mouse sarcoma S-180 cell-derived tumor model.

-

Treatment Group: this compound administered at a concentration of 10 mg/kg of mouse body weight.

-

Route of Administration: Intraperitoneal injection.

-

Dosing Schedule: Daily for one week.

-

Control Group: Isotonic saline solution administered via intraperitoneal injection.

-

Outcome Measurement: Tumor growth was monitored and compared between the treatment and control groups.[1]

Key Findings

Daily intraperitoneal injection of YW3-56 at 10 mg/kg resulted in a significant inhibition of S-180 tumor growth.[1] Importantly, this treatment regimen was well-tolerated, with no observable adverse effects on the body weight or the size of vital organs (brain, heart, liver, kidney, and spleen) of the treated mice.[1]

Mechanism of Action

YW3-56 exerts its anticancer effects through the inhibition of PAD4, leading to the modulation of gene expression and the induction of autophagy. The primary mechanism involves the epigenetic activation of p53 target genes.

Signaling Pathway

YW3-56 treatment leads to the activation of Sestrin 2 (SESN2), a p53 target gene. SESN2, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This inhibition of mTORC1 perturbs autophagy and contributes to the inhibition of cancer cell growth.[1]

Subcellular Localization

YW3-56 possesses a fluorescent naphthalene moiety, which has enabled the study of its subcellular distribution. Studies have shown that YW3-56 primarily localizes to the nucleus of cancer cells, which is consistent with the nuclear localization of its target, PAD4.[1]

Experimental Workflow: In Vivo Antitumor Efficacy Study

The following diagram outlines the workflow of the in vivo study that demonstrated the antitumor efficacy of YW3-56.

Conclusion

This compound is a promising PAD4 inhibitor with demonstrated in vivo anticancer activity in a preclinical model of sarcoma. Its mechanism of action, involving the epigenetic regulation of the p53-SESN2-mTORC1 signaling axis, provides a strong rationale for its further development. However, a significant gap in the current knowledge is the lack of public data on its pharmacokinetic properties and bioavailability. Future studies should focus on characterizing the ADME (absorption, distribution, metabolism, and excretion) profile of YW3-56 to better inform its potential clinical translation.

References

The Impact of YW3-56 Hydrochloride on the mTORC1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride, a potent, cell-permeable pan-peptidylarginine deiminase (PAD) inhibitor, has emerged as a significant modulator of the mTORC1 signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. This technical guide provides an in-depth analysis of the mechanism by which this compound exerts its inhibitory effects on mTORC1, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and workflows. The primary mechanism of action involves the inhibition of PAD4, leading to the activation of the tumor suppressor p53 and the subsequent upregulation of Sestrin2 (SESN2), a key negative regulator of the mTORC1 pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction to this compound and the mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central signaling hub that integrates intracellular and extracellular cues to control cell growth and metabolism. Dysregulation of the mTORC1 pathway is a common feature in various cancers, making it a prime target for therapeutic intervention. This compound is a novel small molecule inhibitor of PAD enzymes, which are involved in protein citrullination, a post-translational modification implicated in gene regulation and cancer progression. By inhibiting PAD4, YW3-56 sets off a signaling cascade that ultimately suppresses mTORC1 activity, thereby inhibiting cancer cell proliferation.

Mechanism of Action: From PAD4 Inhibition to mTORC1 Suppression

The inhibitory effect of this compound on the mTORC1 pathway is indirect and is mediated by the p53-SESN2 axis. The established mechanism is as follows:

-

PAD4 Inhibition : this compound enters the cell and inhibits the enzymatic activity of PAD4.

-

p53 Activation : Inhibition of PAD4 leads to the activation of the tumor suppressor protein p53.

-

SESN2 Upregulation : Activated p53 transcriptionally upregulates the expression of its target gene, SESN2.

-

mTORC1 Inhibition : Sestrin2, in turn, functions as a negative regulator of mTORC1. It facilitates the interaction between the TSC1/TSC2 complex and its downstream target Rheb, leading to the inactivation of mTORC1.

-

Downstream Effects : The inhibition of mTORC1 results in the reduced phosphorylation of its key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell growth.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Parameter | Target/Cell Line | IC50 Value | Reference |

| PAD4 Enzymatic Activity | Recombinant PAD4 | ~1-5 µM | [1][2][3] |

| Cytotoxicity | U2OS (human osteosarcoma) | ~2.5 µM | [1][2][3] |

| Cytotoxicity | S-180 (mouse sarcoma) | ~10-15 µM | [4] |

Table 2: Effect of this compound on mTORC1 Signaling Pathway Components

| Treatment | Cell Line | Target Protein | Observed Effect | Reference |

| YW3-56 (various doses) | U2OS | p-p70S6K (Thr-389) | Dose-dependent decrease | [4] |

| YW3-56 (various doses) | U2OS | p-4E-BP1 (Ser-65) | Dose-dependent decrease | [4] |

| YW3-56 | U2OS | p53 | Increased expression | [4] |

| YW3-56 | U2OS | SESN2 | Increased expression | [4] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human osteosarcoma (U2OS) and mouse sarcoma (S-180) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are typically treated for 8 to 24 hours depending on the assay.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:

-

anti-p-p70S6K (Thr-389) (1:1000)

-

anti-p70S6K (1:1000)

-

anti-p-4E-BP1 (Ser-65) (1:1000)

-

anti-4E-BP1 (1:1000)

-

anti-p53 (1:1000)

-

anti-SESN2 (1:1000)

-

anti-PAD4 (1:1000)

-

anti-Actin or anti-GAPDH (1:5000) as a loading control.

-

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Cell Viability (MTT) Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Tumor Cell Implantation: S-180 cells (e.g., 1 x 10^6 cells in 100 µL PBS) are injected subcutaneously into the flank of the mice.

-

Treatment Regimen: Once the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomly assigned to treatment and control groups. This compound is administered (e.g., intraperitoneally) at a specified dose and frequency (e.g., daily or every other day). The control group receives the vehicle.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²)/2.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting or immunohistochemistry).

Visualizations

Signaling Pathway of this compound's Impact on mTORC1

Caption: YW3-56 inhibits PAD4, activating p53 and SESN2, which in turn suppresses mTORC1 signaling.

Experimental Workflow for Assessing YW3-56's Effect on mTORC1

References

- 1. Error | Profiles RNS [profiles.rush.edu]

- 2. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Au" by Yuji Wang, Pingxin Li et al. [digitalcommons.unl.edu]

- 4. Anticancer peptidylarginine deiminase (PAD) inhibitors regulate the autophagy flux and the mammalian target of rapamycin complex 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

YW3-56 Hydrochloride: A Technical Guide for Epigenetic Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

YW3-56 hydrochloride is a potent, irreversible pan-peptidylarginine deiminase (PAD) inhibitor, with a pronounced inhibitory effect on PAD4. It serves as a critical tool for investigating the role of protein citrullination in epigenetic regulation and disease pathology, particularly in oncology. This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, providing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor that covalently modifies the active site of PAD enzymes, leading to their irreversible inhibition[1]. PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline on various proteins, including histones. This post-translational modification, known as citrullination or deimination, alters protein structure and function, thereby playing a significant role in gene regulation. The dysregulation of PAD activity, especially PAD4, is implicated in numerous diseases, including cancer and autoimmune disorders[2]. YW3-56 has emerged as a valuable chemical probe to explore the therapeutic potential of PAD inhibition.

Mechanism of Action

The primary mechanism of action of YW3-56 is the irreversible inhibition of PAD enzymes, particularly PAD4[1][3]. By inhibiting PAD4, YW3-56 prevents the citrullination of histones (e.g., H3Cit) and other proteins. This has several downstream effects on gene expression and cellular signaling pathways.

One of the key consequences of PAD4 inhibition by YW3-56 is the activation of tumor suppressor pathways. For instance, YW3-56 treatment leads to the upregulation of p53 target genes, including SESN2[3][4]. SESN2, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and autophagy[4]. The inhibition of the mTORC1 pathway contributes to the anti-proliferative and pro-apoptotic effects of YW3-56 in cancer cells[4][5].

Furthermore, YW3-56 has been shown to modulate the PI3K-AKT-mTOR signaling pathway, a critical pathway for cell survival and metabolism[5][6]. By affecting these fundamental cellular processes, YW3-56 exerts potent anti-cancer activity.

Quantitative Data

The following table summarizes the reported inhibitory concentrations of YW3-56 in various cancer cell lines.

| Cell Line | Assay Type | IC50 Value | Reference |

| NB4 (Acute Promyelocytic Leukemia) | Cell Viability (MTT) | Not explicitly stated, but effective at 2, 4, 8 µM | [1] |

| S-180 (Mouse Sarcoma) | Cell Growth (MTT) | ~10-15 µM | [4] |

| U2OS (Osteosarcoma) | Cell Growth | Low micromolar range | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize the effects of YW3-56.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of YW3-56 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., NB4, S-180)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of YW3-56 (e.g., 0, 1, 2, 4, 8, 16, 32 µM) for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation status following YW3-56 treatment.

Materials:

-

Cancer cells treated with YW3-56

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PAD4, anti-H3Cit, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Immunofluorescence Staining

This protocol is used to visualize the subcellular localization and expression of proteins of interest.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (4%)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-